3-Hydroxyfuran-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxyfuran-2,5-dione is an organic compound with the molecular formula C4H2O4 It is a derivative of furan, a heterocyclic compound containing an oxygen atom in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxyfuran-2,5-dione can be synthesized through several methods. One common approach involves the oxidation of furfural, a derivative of furan, using hydrogen peroxide under controlled conditions . Another method includes the cyclization of alkyl enol ethers in the presence of palladium catalysts . These reactions typically require mild conditions and can be carried out in aqueous media or organic solvents.
Industrial Production Methods
Industrial production of this compound often involves the use of environmentally friendly methods. For instance, the oxidation of commercially available furfural with hydrogen peroxide is a preferred method due to its efficiency and minimal environmental impact . This method allows for the large-scale production of the compound with high yields.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxyfuran-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, such as maleic acid and formic acid.
Reduction: Reduction reactions can convert this compound into other furan derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of substituted furan derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, palladium catalysts for cyclization, and various nucleophiles for substitution reactions . Reaction conditions typically involve mild temperatures and pressures, making these processes efficient and practical for laboratory and industrial applications.
Major Products
The major products formed from these reactions include maleic acid, formic acid, and various substituted furan derivatives . These products have significant applications in organic synthesis and industrial processes.
Scientific Research Applications
3-Hydroxyfuran-2,5-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Hydroxyfuran-2,5-dione involves its reactivity with various molecular targets. The compound can undergo nucleophilic addition reactions, forming covalent bonds with nucleophiles. This reactivity is due to the presence of the electrophilic carbonyl groups in its structure . The pathways involved in these reactions include nucleophilic attack on the carbonyl carbon, leading to the formation of new chemical bonds and products.
Comparison with Similar Compounds
Similar Compounds
2(5H)-Furanone: Another furan derivative with similar reactivity and applications.
5-Hydroxy-2(5H)-furanone:
Uniqueness
3-Hydroxyfuran-2,5-dione is unique due to its specific reactivity and the presence of both hydroxyl and carbonyl functional groups. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
52060-79-4 |
---|---|
Molecular Formula |
C4H2O4 |
Molecular Weight |
114.06 g/mol |
IUPAC Name |
3-hydroxyfuran-2,5-dione |
InChI |
InChI=1S/C4H2O4/c5-2-1-3(6)8-4(2)7/h1,5H |
InChI Key |
CBYAYVFCOHEVQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)OC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.